molecular formula C16H18N2O2 B7182332 N-(3-methoxypyridin-2-yl)-2-(3-methylphenyl)propanamide

N-(3-methoxypyridin-2-yl)-2-(3-methylphenyl)propanamide

Cat. No.: B7182332
M. Wt: 270.33 g/mol
InChI Key: FNJZHLFBEWBKPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxypyridin-2-yl)-2-(3-methylphenyl)propanamide is a chemical compound that belongs to the class of amides It features a pyridine ring substituted with a methoxy group at the 3-position and a propanamide moiety attached to a 3-methylphenyl group

Properties

IUPAC Name

N-(3-methoxypyridin-2-yl)-2-(3-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-6-4-7-13(10-11)12(2)16(19)18-15-14(20-3)8-5-9-17-15/h4-10,12H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJZHLFBEWBKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)C(=O)NC2=C(C=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypyridin-2-yl)-2-(3-methylphenyl)propanamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Amidation: The final step involves the coupling of the methoxypyridine derivative with 3-methylphenylpropanoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypyridin-2-yl)-2-(3-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products

    Oxidation: Hydroxypyridine or pyridinecarboxaldehyde derivatives.

    Reduction: Aminopyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-methoxypyridin-2-yl)-2-(3-methylphenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-methoxypyridin-2-yl)-2-(3-methylphenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and amide groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxypyridin-2-yl)-2-phenylpropanamide: Lacks the methyl group on the phenyl ring.

    N-(3-hydroxypyridin-2-yl)-2-(3-methylphenyl)propanamide: Contains a hydroxyl group instead of a methoxy group.

    N-(3-methoxypyridin-2-yl)-2-(4-methylphenyl)propanamide: The methyl group is positioned differently on the phenyl ring.

Uniqueness

N-(3-methoxypyridin-2-yl)-2-(3-methylphenyl)propanamide is unique due to the specific positioning of the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications compared to its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.